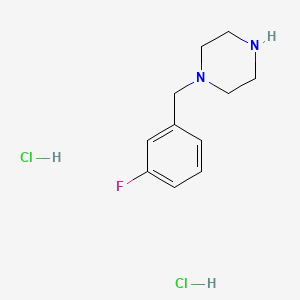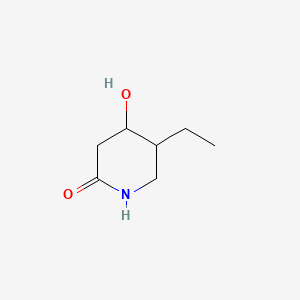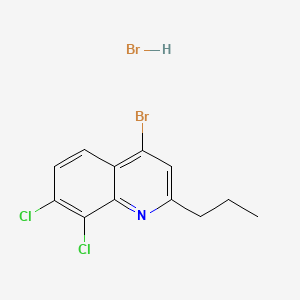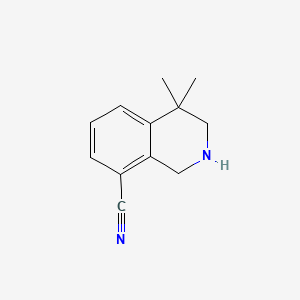
3,4-Dichloro-6-fluoroquinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-6-fluoroquinoline is a chemical compound with the empirical formula C9H4Cl2FN . It belongs to the quinoline family, which consists of a six-membered aromatic ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular weight of 3,4-Dichloro-6-fluoroquinoline is 216.04 . The SMILES string representation is Fc1ccc2ncc(Cl)c(Cl)c2c1 , which indicates the positions of the fluorine and chlorine atoms in the quinoline structure.Physical And Chemical Properties Analysis
3,4-Dichloro-6-fluoroquinoline is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.Applications De Recherche Scientifique
Synthèse des Quinoléines Fluorées
“3,4-Dichloro-6-fluoroquinoléine” est utilisé dans la synthèse de diverses quinoléines fluorées {svg_1}. Les quinoléines fluorées possèdent des propriétés uniques et présentent un intérêt dans divers domaines de recherche {svg_2}.
Activité Antibactérienne
Les quinoléines fluorées, qui peuvent être synthétisées à partir de “this compound”, ont montré une activité antibactérienne significative {svg_3}. Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antibactériens {svg_4}.
Activité Antinéoplasique
Les quinoléines fluorées ont également montré une activité antinéoplasique, indiquant leur utilisation potentielle dans le traitement du cancer {svg_5}. “this compound” pourrait être utilisé dans la synthèse de ces composés {svg_6}.
Activité Antivirale
Certaines quinoléines fluorées présentent des activités antivirales {svg_7}. La synthèse de ces composés pourrait impliquer l'utilisation de "this compound" {svg_8}.
Inhibition Enzymatiques
Il a été constaté que les quinoléines fluorées inhibent diverses enzymes {svg_9}. Cette propriété peut être exploitée dans le développement de nouveaux médicaments et thérapies {svg_10}.
Utilisation en Agriculture
Un certain nombre de quinoléines fluorées ont trouvé des applications en agriculture {svg_11}. “this compound” pourrait être utilisé dans la synthèse de ces composés {svg_12}.
Composants pour les Cristaux Liquides
Les quinoléines fluorées ont été utilisées comme composants pour les cristaux liquides {svg_13}. “this compound” pourrait potentiellement être utilisé dans la synthèse de ces matériaux {svg_14}.
Colorants Cyanines
Le squelette de la quinoléine a été utilisé dans la production de colorants cyanines {svg_15}. “this compound” pourrait potentiellement être utilisé dans la synthèse de ces colorants {svg_16}.
Mécanisme D'action
Target of Action
3,4-Dichloro-6-fluoroquinoline is a member of the fluoroquinolone class of antibiotics . The primary targets of fluoroquinolones are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, including 3,4-Dichloro-6-fluoroquinoline, act by inhibiting the activities of DNA gyrase and topoisomerase IV . They bind to these enzymes and form a ternary complex with the DNA, preventing the resealing of the DNA strands and leading to breaks in the DNA. This interrupts the replication process and leads to cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts various biochemical pathways in the bacteria. It primarily affects DNA replication but also impacts transcription and translation processes. The downstream effects include the cessation of cell division and eventual cell death .
Pharmacokinetics
Fluoroquinolones generally have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted via the kidneys . Factors such as absorption, distribution, metabolism, and excretion (ADME) can impact the bioavailability of the drug .
Result of Action
The result of the action of 3,4-Dichloro-6-fluoroquinoline is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes it effective against a broad spectrum of gram-negative and gram-positive bacteria .
Safety and Hazards
Propriétés
IUPAC Name |
3,4-dichloro-6-fluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-7-4-13-8-2-1-5(12)3-6(8)9(7)11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPMJBMQUTZLKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671169 |
Source


|
| Record name | 3,4-Dichloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204810-46-7 |
Source


|
| Record name | 3,4-Dichloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichloro-6-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester](/img/structure/B598503.png)


![(11bS)-2,6-Bis[bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl]-3,5-dihydrospiro[4H-dinaphth[2,1-c:1',2'-e]azepine-4,4'-morpholinium] Bromide](/img/structure/B598508.png)



![3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B598516.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-4-(1H-pyrazol-4-yl)-](/img/structure/B598518.png)
![Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate](/img/structure/B598519.png)
